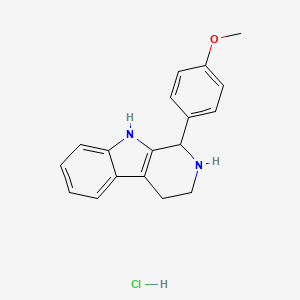

4-(Tert-butyl)cyclohexanone oxime

Descripción general

Descripción

4-(Tert-butyl)cyclohexanone oxime is a chemical compound . It is used as a perfuming agent and in cosmetics .

Synthesis Analysis

Cyclohexanone oxime, an important precursor for Nylon-6, is typically synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . Current technologies for hydroxylamine production are not environment-friendly due to the requirement of harsh reaction conditions .Molecular Structure Analysis

The molecular formula of 4-(Tert-butyl)cyclohexanone oxime is C10H19NO . The average mass is 169.264 Da and the monoisotopic mass is 169.146667 Da .Chemical Reactions Analysis

The biotransformation of 4-tert-butylcyclohexanone resulted mainly in its transformation to trans-4-alcohol, using Colletotrichum lagenarium, C. atramentarium MAFF 712102, C. fragariae, C. graminicola MAFF 305460, C. lindemuthianum (C-3) and C. lindemuthianum (C-13) .Aplicaciones Científicas De Investigación

Perfuming Agent

“4-(Tert-butyl)cyclohexanone oxime” is used as a perfuming agent . It has a powerful, “lifting” soap perfume ingredient, which can enhance the overall fragrance of the product .

Cosmetic Industry

This compound is also used in the cosmetic industry . Its unique scent can contribute to the overall sensory experience of cosmetic products.

Additive to Patchouli Notes

It has been used as an inexpensive additive to Patchouli notes for soap and detergent fragrances . This can enhance the scent profile of these products, making them more appealing to consumers.

Chemical Synthesis

“4-(Tert-butyl)cyclohexanone oxime” might be used in chemical synthesis, given its specific structure and properties . However, more specific applications in this area are not detailed in the available resources.

Mecanismo De Acción

Target of Action

4-(Tert-butyl)cyclohexanone oxime is an organic compound that belongs to the class of oximes . Oximes are functional groups consisting of a nitrogen atom bonded to a carbon atom via a double bond and an oxygen atom. The primary targets of this compound are aldehydes or ketones, where it forms an oxime .

Mode of Action

The compound interacts with its targets through a process similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime . This is known as the Beckmann rearrangement .

Biochemical Pathways

The Beckmann rearrangement is a key biochemical pathway affected by 4-(Tert-butyl)cyclohexanone oxime . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .

Pharmacokinetics

Its physical properties such as melting point (137-139°c), boiling point (25723°C at 760 mmHg), and density (100 g/cm^3) can influence its bioavailability .

Result of Action

The result of the action of 4-(Tert-butyl)cyclohexanone oxime is the formation of amides or nitriles, depending on the starting material . This transformation is significant in organic synthesis as it allows for the selective reduction control and the control of oxidation reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Tert-butyl)cyclohexanone oxime. For instance, the compound should be stored at room temperature and kept away from strong oxidizing agents . It’s also important to avoid dust formation and ingestion or inhalation of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-tert-butylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOIFAFSEIOPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279133 | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)cyclohexanone oxime | |

CAS RN |

4701-98-8 | |

| Record name | 4701-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)

![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)